Dichlorophenylphosphine
Overview
Description
Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. This colorless, viscous liquid is commonly used in the synthesis of organophosphines. It is commercially available and has a pungent odor. This compound is insoluble in water but miscible in organic solvents such as benzene, carbon disulfide, and chloroform .
Mechanism of Action
Target of Action
Dichlorophenylphosphine (DCPP) is an organophosphorus compound . It is primarily used in the synthesis of organophosphines , which are a class of organophosphorus compounds that have a wide range of applications in organic synthesis . Therefore, the primary targets of DCPP are the reactants in these synthesis reactions.
Mode of Action
DCPP interacts with its targets through chemical reactions. For instance, it can be used in the synthesis of dimethylphenylphosphine through a reaction with methylmagnesium iodide . In this reaction, the two chlorine atoms in DCPP are replaced by methyl groups, resulting in the formation of dimethylphenylphosphine .
Biochemical Pathways
As an intermediate in chemical synthesis, DCPP is involved in various biochemical pathways depending on the final product. For example, in the McCormack reaction, DCPP adds dienes to give the chlorophospholenium ring . This reaction is a key step in the synthesis of certain organophosphorus compounds.
Result of Action
The result of DCPP’s action is the formation of new organophosphorus compounds. These compounds have a wide range of applications, including the production of flame retardants, nylon stabilizers, plasticizers, and other organophosphorus compounds .
Biochemical Analysis
Biochemical Properties
Dichlorophenylphosphine plays a significant role in biochemical reactions. It is an intermediate for the synthesis of other chemicals, for instance, dimethylphenylphosphine
Molecular Mechanism
It is known to participate in the synthesis of other chemicals, such as dimethylphenylphosphine
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorophenylphosphine can be synthesized through an electrophilic substitution reaction of benzene with phosphorus trichloride, catalyzed by aluminum chloride. aluminum chloride often induces diarylation, so a cleaner catalyst for monoarylation is stannic chloride . Another method involves the Friedel-Crafts reaction of phosphorus trichloride and benzene in ionic liquids, which offers a cleaner synthesis route .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the Friedel-Crafts reaction using phosphorus trichloride and benzene with anhydrous aluminum chloride as a catalyst. This method is favored due to its efficiency and the relatively simple product isolation procedure .
Chemical Reactions Analysis
Types of Reactions: Dichlorophenylphosphine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with Grignard reagents to form tertiary phosphines.
Addition Reactions: In the McCormack reaction, this compound adds to dienes to form chlorophospholenium rings.
Reductive Coupling: This reaction produces cyclophosphine compounds.
Common Reagents and Conditions:
Grignard Reagents: Used in substitution reactions to form tertiary phosphines.
Dienes: Utilized in addition reactions to form chlorophospholenium rings.
Reducing Agents: Employed in reductive coupling reactions.
Major Products:
Dimethylphenylphosphine: Formed from the reaction with methylmagnesium iodide.
Chlorophospholenium Rings: Result from the McCormack reaction.
Cyclophosphine Compounds: Produced through reductive coupling.
Scientific Research Applications
Dichlorophenylphosphine and its derivatives are widely used in various scientific research applications, including:
Biology and Medicine: While specific biological and medical applications are less common, its derivatives may be used in the development of pharmaceuticals and biochemical research.
Comparison with Similar Compounds
Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂): Similar in structure but contains an additional oxygen atom bonded to phosphorus.
Chlorodiphenylphosphine (C₆H₅PCl₂): Contains two phenyl groups attached to phosphorus instead of one.
Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl: Contains two phenyl groups and an oxygen atom bonded to phosphorus.
Uniqueness: Dichlorophenylphosphine is unique due to its specific reactivity and the ability to form a wide range of organophosphorus compounds through substitution and addition reactions. Its versatility in synthetic chemistry makes it a valuable intermediate for various industrial and research applications .
Properties
IUPAC Name |
dichloro(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXZWRLUZPMDH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5PCl2, C6H5Cl2P | |
Record name | BENZENE PHOSPHORUS DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID4027282 | |
Record name | Phenyl phosphorus dichloride | |
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Molecular Weight |
178.98 g/mol | |
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Physical Description |
Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |
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Boiling Point |
430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |
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Record name | PHENYL PHOSPHORUS DICHLORIDE | |
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Flash Point |
215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |
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Solubility |
SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |
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Density |
1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
644-97-3 | |
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Record name | Phenyl phosphorus dichloride | |
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Record name | Phosphonous dichloride, P-phenyl- | |
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Record name | Dichloro(phenyl)phosphine | |
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Record name | DICHLOROPHENYLPHOSPHINE | |
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Melting Point |
-60 °F (USCG, 1999), -51 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What are the common methods for synthesizing dichlorophenylphosphine?
A1: this compound is primarily synthesized via the Friedel-Crafts reaction of benzene and phosphorus trichloride using aluminum chloride as a catalyst [, , , , ]. Other methods include using ionic liquids as catalysts [, , , , ] and reacting sulfur with this compound in the presence of ionic liquid catalysts [, ].
Q2: What is the role of sodium chloride in the synthesis of this compound?
A2: Sodium chloride is used as a complexing agent to remove the aluminum chloride catalyst after the reaction [, ]. This simplifies the purification process and improves the yield of this compound.
Q3: What are the key spectroscopic characteristics of this compound?
A3: this compound has been characterized using various spectroscopic techniques, including 31P NMR, 1H NMR, 13C NMR, FTIR, and mass spectrometry [, , , ]. These techniques provide information about the structure, bonding, and purity of the compound.
Q4: What are the physical properties of this compound?
A4: Researchers have measured and reported the density, viscosity, and vapor pressure of this compound over a range of temperatures [, ]. These properties are essential for understanding its behavior in various applications.
Q5: What are the main applications of this compound?
A5: this compound is a versatile precursor for various organophosphorus compounds. Its major applications include the synthesis of flame retardants [, , , ], catalysts [], and other phosphorus-containing compounds [, , , , , ].
Q6: How does this compound contribute to the synthesis of flame-retardant polymers?
A6: this compound is used as a starting material to synthesize phosphorus-containing monomers. These monomers can be incorporated into polymer chains, imparting flame-retardant properties to the final material [, , , ].
Q7: How does this compound react with alkenes or dienes?
A7: this compound can undergo cycloaddition reactions with dienes, such as 1,3-butadiene, to form phosphorus-containing heterocycles like phospholenes [, , ].
Q8: What is the role of this compound in the synthesis of Woollins' reagent?
A8: this compound reacts with sodium selenide (Na2Se) to produce 2,4-bis(phenyl)-1,3-diselena-2,4-diphosphetane-2,4-diselenide, commonly known as Woollins' reagent []. This reagent is a powerful tool in organic synthesis for introducing selenium into molecules.
Q9: Can this compound act as a catalyst?
A9: While not as common as its use as a reagent, this compound can form complexes that exhibit catalytic activity in certain reactions. For example, researchers have investigated its use in the radical polymerization of methyl methacrylate [].
Q10: Are there any environmental concerns associated with this compound?
A10: While specific data on the environmental impact of this compound is limited in the provided research, its use in industrial processes necessitates responsible handling and disposal. The potential for release into the environment and its subsequent degradation pathways require further investigation [, ].
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